1-(3,4-Dimethylphenyl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
The compound 1-(3,4-dimethylphenyl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (molecular formula: C₂₆H₂₈N₄O₃) features a pyrrolidin-2-one core substituted with a 3,4-dimethylphenyl group at position 1 and a 3-isopropyl-1,2,4-oxadiazole moiety at position 4 . This compound is part of a ChemDiv screening library (ID: L948-1378), indicating its relevance in drug discovery for targets requiring heterocyclic scaffolds .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)16-18-17(22-19-16)13-8-15(21)20(9-13)14-6-5-11(3)12(4)7-14/h5-7,10,13H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAKRGTVMHZECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂ |
| Molecular Weight | 286.33 g/mol |
| LogP | 5.9431 |
| Polar Surface Area | 71.632 Ų |
The compound contains a pyrrolidinone core linked to a 1,2,4-oxadiazole moiety and a dimethylphenyl group, which contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A study highlighted that compounds within this class show effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the oxadiazole moiety enhances interaction with target proteins involved in cancer progression .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. The compound's efficacy against bacterial strains has been attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting its utility in neurodegenerative disease models .
The biological activity of the compound is believed to stem from several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole ring has been shown to inhibit key enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : The compound may alter signaling pathways related to cell survival and apoptosis.
- Interaction with Receptors : Potential binding to various receptors involved in pain and inflammation has been suggested.
Case Studies
Several case studies have documented the effects of this compound:
- Study on Anticancer Activity : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in breast cancer cell lines compared to controls.
- Antimicrobial Efficacy Study : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Neuroprotection in Animal Models : In vivo studies using animal models of Alzheimer's disease showed improved cognitive function following treatment with the compound.
Scientific Research Applications
Biological Activities
The 1,3,4-oxadiazole scaffold, to which this compound belongs, is known for its broad spectrum of biological activities. Notable applications include:
-
Anticancer Activity :
- Compounds containing the oxadiazole moiety have been extensively studied for their anticancer properties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as HEPG2 and MCF7. Studies indicate that these compounds can inhibit telomerase activity, a crucial factor in cancer cell proliferation .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Antidiabetic and Antioxidant Activities :
Anticancer Research
A study conducted by Zheng et al. synthesized novel oxadiazole derivatives and evaluated their telomerase inhibitory activity against gastric cancer cell lines. Among the tested compounds, some exhibited IC50 values comparable to established anticancer drugs, indicating their potential as effective anticancer agents .
Antimicrobial Screening
Research by Abdel K. Mansour et al. focused on synthesizing complex oxadiazole derivatives and evaluating their antimicrobial efficacy against various strains. The findings highlighted specific compounds that demonstrated significant inhibition of bacterial growth, suggesting their utility in developing new antimicrobial therapies .
Anti-inflammatory Studies
El-Din et al. designed a series of oxadiazole derivatives with sulfonamide moieties to assess their anti-inflammatory effects. The study revealed that certain compounds significantly reduced inflammation markers in vitro, supporting their potential application in treating inflammatory conditions .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Differences :
- Side Chains: The oxadiazole moiety in the target compound introduces a nitrogen-rich heterocycle, contrasting with the alkoxy-phenyl groups in pyrazolines. This may enhance metabolic stability compared to ester-containing heptanoyloxy derivatives .
- Physical Properties : Pyrazolines exhibit moderate melting points (121–130°C), while oxadiazole-containing compounds (e.g., Example 64 in ) often show higher thermal stability (e.g., 303–306°C), though data for the target compound is lacking .
Pyrrolidin-2-one Derivatives with Oxadiazole Substituents ()
- 1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (): Features a 4-methoxyphenyl group instead of 3,4-dimethylphenyl. The para-methoxy group may increase solubility compared to the lipophilic dimethyl substituents in the target compound. No biological data reported, but the oxadiazole-phenyl group is a common pharmacophore in kinase inhibitors .
Oxadiazole-Containing Heterocycles in Drug Discovery ()
- Example 64 (): A chromen-4-one derivative with a fluorophenyl-oxadiazole group exhibits a high melting point (303–306°C) and molecular weight (536.4 g/mol). This highlights the oxadiazole’s role in enhancing thermal stability and target binding, though increased molecular weight may limit solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
